CX-6258 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

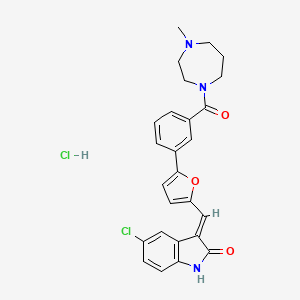

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIMMVXTWBIEAG-YHLMHSEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CX-6258 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride is a potent, orally bioavailable, and selective small-molecule inhibitor of the Pim family of serine/threonine kinases. This document provides a comprehensive overview of the mechanism of action of CX-6258, detailing its molecular targets, downstream signaling pathways, and its effects on cancer cell proliferation and survival. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the core signaling pathway and experimental workflows are included to enhance understanding.

Core Mechanism of Action: Pan-Pim Kinase Inhibition

CX-6258 acts as an ATP-competitive inhibitor of all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3.[1] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid cancers.[2] The inhibitory activity of CX-6258 is highly potent, with IC50 values in the nanomolar range.[3][4]

Biochemical Potency

The inhibitory concentration (IC50) of CX-6258 against each Pim kinase isoform has been determined through radiometric assays.

| Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

| Table 1: Biochemical potency of CX-6258 against Pim kinase isoforms.[3][4] |

Downstream Signaling Pathways

Pim kinases exert their pro-survival effects by phosphorylating a range of downstream substrates. CX-6258, by inhibiting Pim kinases, effectively blocks these phosphorylation events, leading to anti-tumor activity. Key downstream targets include the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[3][4]

Upon treatment with CX-6258, a dose-dependent inhibition of the phosphorylation of Bad at serine 112 and 4E-BP1 at threonine 37/46 is observed.[3][4] This inhibition prevents the inactivation of Bad, thereby promoting apoptosis, and suppresses the cap-dependent translation of proteins essential for cell growth and proliferation.

In Vitro and In Vivo Efficacy

CX-6258 demonstrates significant anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cells.[3] Furthermore, it exhibits synergistic effects when combined with standard chemotherapeutic agents. In vivo studies using human tumor xenograft models have confirmed its oral efficacy in inhibiting tumor growth.[2]

Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 |

| PC3 | Prostate Cancer | 0.452 |

| Table 2: Anti-proliferative activity of CX-6258 in selected cancer cell lines.[1][3] |

In Vivo Tumor Growth Inhibition

In a xenograft model using MV-4-11 human acute myeloid leukemia cells in nude mice, oral administration of CX-6258 resulted in significant, dose-dependent tumor growth inhibition.[2]

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |

| 50 | 45 |

| 100 | 75 |

| Table 3: In vivo efficacy of CX-6258 in the MV-4-11 xenograft model.[2] |

A similar study using PC3 human prostate adenocarcinoma cells in nude mice also demonstrated tumor growth inhibition of 51% at a 50 mg/kg oral dose.[2]

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

This protocol describes the methodology for determining the IC50 values of CX-6258 against Pim kinases.

-

Reaction Setup: Prepare a reaction mixture containing recombinant human Pim-1, Pim-2, or Pim-3 kinase, the substrate peptide (e.g., RSRHSSYPAGT), and varying concentrations of CX-6258 in a suitable kinase buffer.[3]

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentrations are typically 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[3]

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

-

Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each CX-6258 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This protocol outlines the procedure for assessing the effect of CX-6258 on the phosphorylation of downstream targets in cancer cells.

-

Cell Treatment: Culture cancer cells (e.g., MV-4-11) to logarithmic growth phase and treat with varying concentrations of CX-6258 or vehicle control for a specified duration (e.g., 2 hours).[2]

-

Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of CX-6258 in a mouse xenograft model.

-

Animal Model: Use immunodeficient mice, such as nude mice.[2]

-

Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer CX-6258 orally at specified doses (e.g., 50 and 100 mg/kg) or vehicle control daily for a defined period (e.g., 21 days).[2]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action. By targeting the Pim kinase family, it effectively disrupts key signaling pathways involved in cancer cell survival and proliferation. The robust in vitro and in vivo anti-tumor activity of CX-6258, both as a single agent and in combination with other therapies, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this promising compound.

References

CX-6258 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride is a potent, orally bioavailable, and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). By targeting these key regulators of cell survival and proliferation, CX-6258 has demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

The Pim kinases are a family of constitutively active serine/threonine kinases that play a crucial role in regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and protein synthesis.[] Overexpression of Pim kinases is frequently observed in a wide range of cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor that targets all three Pim kinase isoforms with high potency.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₂₅ClN₄O₃ |

| Molecular Weight | 498.40 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

CX-6258 exerts its anti-tumor effects by directly inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This inhibition leads to the reduced phosphorylation of downstream pro-survival proteins, most notably Bad (Bcl-2-associated death promoter) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[2]

-

Inhibition of Bad Phosphorylation: Pim kinases phosphorylate Bad at Ser112, which promotes its sequestration by 14-3-3 proteins and prevents it from inducing apoptosis. By inhibiting this phosphorylation, CX-6258 allows Bad to bind to and antagonize the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting programmed cell death.[3]

-

Inhibition of 4E-BP1 Phosphorylation: Pim kinases also phosphorylate 4E-BP1 at Thr37 and Thr46.[4] This phosphorylation event is a critical step in the release of the translation initiation factor eIF4E, which is essential for the translation of many proteins involved in cell growth and proliferation. Inhibition of 4E-BP1 phosphorylation by CX-6258 leads to the suppression of protein synthesis and a subsequent reduction in cell growth.

The signaling pathway affected by CX-6258 is depicted below:

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Data obtained from radiometric kinase assays.[2]

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 |

| Various others | Hematological & Solid Tumors | 0.02 - 3.7 |

The highest sensitivity was observed in acute leukemia cell lines.[2]

In Vivo Anti-tumor Efficacy in MV-4-11 Xenograft Model

| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| 50 | 45% |

| 100 | 75% |

Treatment was administered for 21 days.[5]

Experimental Protocols

Radiometric Pim-1 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of CX-6258 against Pim-1 kinase using a radiometric filter binding assay.

Materials:

-

Recombinant human Pim-1 kinase

-

Peptide substrate: RSRHSSYPAGT

-

[γ-³³P]ATP

-

This compound

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose filter mats

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the Pim-1 enzyme, peptide substrate, and diluted CX-6258 (or DMSO for control).

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for Pim-1.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Air dry the filter mat.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of CX-6258 and determine the IC₅₀ value.

MV-4-11 Subcutaneous Xenograft Model

This protocol outlines the in vivo evaluation of CX-6258's anti-tumor efficacy in an acute myeloid leukemia xenograft model.

Materials:

-

MV-4-11 human acute myeloid leukemia cell line

-

Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)[6]

-

Calipers for tumor measurement

Procedure:

-

Culture MV-4-11 cells under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.[7]

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the CX-6258 formulation for oral administration.

-

Administer CX-6258 or vehicle to the respective groups daily via oral gavage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2).[8]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and record their weights.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1

This protocol describes the detection of changes in the phosphorylation status of Bad and 4E-BP1 in MV-4-11 cells following treatment with CX-6258.

Materials:

-

MV-4-11 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin)[3][4]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed MV-4-11 cells and treat with various concentrations of CX-6258 for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Clinical Development

As of the latest available information, this compound has undergone extensive preclinical evaluation.[5] Publicly available data on the initiation or outcomes of human clinical trials are limited.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, involving the induction of apoptosis and inhibition of protein synthesis, makes it a compelling candidate for further investigation in the treatment of various cancers. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound.

References

- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-Bad (Ser112) (40A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yeasenbio.com [yeasenbio.com]

- 8. reactionbiology.com [reactionbiology.com]

CX-6258 Hydrochloride: A Technical Whitepaper on the Pan-Pim Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CX-6258 hydrochloride, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines methodologies for relevant experiments.

Introduction and Core Properties

This compound has emerged as a significant investigational compound due to its selective inhibition of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are crucial downstream effectors of the JAK/STAT pathway and are frequently overexpressed in a variety of hematological and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis.[4][][6] The ability of CX-6258 to target all three isoforms simultaneously presents a promising strategy to overcome potential resistance mechanisms mediated by isoform redundancy.

Table 1: Core Properties of this compound

| Property | Value |

| Chemical Name | 3-((5-((1-methyl-2-oxoindolin-3-ylidene)methyl)furan-2-yl)carbamoyl)benzoic acid hydrochloride |

| Molecular Formula | C26H24ClN3O3 · HCl |

| Molecular Weight | 498.40 g/mol [1] |

| CAS Number | 1202916-90-2[3] |

| Mechanism of Action | ATP-competitive pan-Pim kinase inhibitor[1][2] |

Mechanism of Action and Signaling Pathway

CX-6258 exerts its anti-neoplastic effects by binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.[7] The Pim kinases are constitutively active and their activity is primarily regulated at the transcriptional level by signaling pathways such as JAK/STAT.[4][6]

Key downstream targets of Pim kinases include the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3][8] By inhibiting Pim kinases, CX-6258 prevents the inactivating phosphorylation of Bad, thereby promoting apoptosis.[1][2] Similarly, inhibition of 4E-BP1 phosphorylation by CX-6258 leads to the suppression of cap-dependent translation and a reduction in the synthesis of proteins essential for cell growth and proliferation.[1][2]

Caption: CX-6258 inhibits Pim kinases, leading to decreased phosphorylation of downstream targets.

Quantitative Preclinical Data

The efficacy of CX-6258 has been quantified through a series of in vitro and in vivo studies.

Biochemical and Cellular Activity

CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.[1][3][9] This translates to effective antiproliferative activity in various cancer cell lines, particularly those of hematological origin.[1][2]

Table 2: In Vitro Inhibitory Activity of CX-6258

| Target | IC50 (nM) | Assay Type | Reference(s) |

| Pim-1 | 5 | Radiometric Kinase Assay | [1][3][9] |

| Pim-2 | 25 | Radiometric Kinase Assay | [1][3][9] |

| Pim-3 | 16 | Radiometric Kinase Assay | [1][3][9] |

Table 3: Antiproliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 | [1] |

| PC3 | Prostate Cancer | 0.452 | [2] |

Furthermore, CX-6258 has shown synergistic cell-killing effects when used in combination with conventional chemotherapeutic agents.[1][2]

Table 4: Synergistic Activity of CX-6258 in PC3 Prostate Cancer Cells

| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) | Reference(s) |

| Doxorubicin | 10:1 | 0.40 | [1][2] |

| Paclitaxel | 100:1 | 0.56 | [1][2] |

In Vivo Efficacy

Oral administration of CX-6258 has demonstrated significant, dose-dependent anti-tumor efficacy in mouse xenograft models of human cancers.[2]

Table 5: In Vivo Anti-Tumor Efficacy of Orally Administered CX-6258

| Xenograft Model | Cancer Type | Daily Oral Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference(s) |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% | [2] |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% | [2] |

| PC3 | Prostate Cancer | 50 | 51% | [2] |

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the IC50 values of CX-6258 against Pim kinase isoforms.[1]

-

Reaction Mixture Preparation: In a 96-well plate, combine recombinant human Pim-1, Pim-2, or Pim-3 with the peptide substrate RSRHSSYPAGT and varying concentrations of CX-6258 in a kinase reaction buffer.

-

Initiation: Start the reaction by adding [γ-³³P]ATP at a final concentration of 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[1]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CX-6258 relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the radiometric Pim kinase inhibition assay.

Cell-Based Proliferation Assay

This protocol measures the effect of CX-6258 on cancer cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MV-4-11, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CX-6258 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTS and incubate according to the manufacturer's instructions.

-

Detection: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol details the evaluation of CX-6258's anti-tumor efficacy in vivo.[2]

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ MV-4-11 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.

-

Dosing: Administer CX-6258 (e.g., 50 or 100 mg/kg) or vehicle control orally, once daily.

-

Monitoring: Measure tumor volumes with calipers and record animal body weights 2-3 times per week.

-

Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Caption: Logical workflow for an in vivo xenograft efficacy study.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

CX-6258 Hydrochloride: A Pan-Pim Kinase Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor targeting the Pim family of serine/threonine kinases. This document provides an in-depth technical overview of CX-6258, consolidating key data on its mechanism of action, target profile, and preclinical efficacy. Detailed experimental methodologies and visual representations of its signaling pathway and experimental workflows are presented to support further research and development efforts in oncology.

Introduction

The Pim (Provirus Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[1] Their role in promoting tumorigenesis and conferring resistance to chemotherapy makes them attractive targets for cancer therapy.[1] this compound has emerged as a selective and potent pan-Pim kinase inhibitor with significant anti-tumor activity in preclinical models.[1]

Mechanism of Action and Target Profile

CX-6258 acts as an ATP-competitive inhibitor of all three Pim kinase isoforms.[2] By binding to the ATP-binding pocket of the Pim kinases, CX-6258 blocks their catalytic activity, thereby preventing the phosphorylation of downstream substrates.[1]

Primary Targets

The primary molecular targets of CX-6258 are the three isoforms of the Pim kinase family. It exhibits potent inhibitory activity against Pim-1, Pim-2, and Pim-3 in cell-free assays.[3]

Downstream Signaling

The inhibition of Pim kinases by CX-6258 leads to a dose-dependent reduction in the phosphorylation of several key pro-survival proteins.[3] Notably, it inhibits the phosphorylation of Bad (Bcl-2-associated death promoter) at serine 112 (S112) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at threonines 37 and 46 (T37/46).[3][4] Dephosphorylated Bad promotes apoptosis, while the inhibition of 4E-BP1 phosphorylation leads to the suppression of cap-dependent translation, thereby affecting the synthesis of proteins crucial for cell growth and proliferation.

CX-6258 Signaling Pathway

Quantitative Data

The inhibitory and anti-proliferative activities of CX-6258 have been quantified in various assays.

In Vitro Kinase Inhibition

CX-6258 demonstrates potent inhibition of the Pim kinase isoforms in cell-free radiometric assays.[3]

| Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

| Flt-3 | 134 |

Table 1: In vitro inhibitory activity of CX-6258 against Pim kinases and Flt-3.[1][3]

Anti-proliferative Activity

CX-6258 exhibits broad anti-proliferative activity against a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 |

| PC3 | Prostate Adenocarcinoma | 0.452 |

| Various | Panel of human cancer cells | 0.02 - 3.7 |

Table 2: Anti-proliferative activity of CX-6258 in various cancer cell lines.[1][3]

Synergistic Effects

In combination with standard chemotherapeutic agents, CX-6258 shows synergistic cell-killing effects in prostate cancer cells.[1]

| Combination with | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) |

| Doxorubicin | 10:1 | 0.40 |

| Paclitaxel | 100:1 | 0.56 |

Table 3: Synergistic anti-proliferative activity of CX-6258 with chemotherapeutics in PC3 cells.[1] A CI50 value less than 1 indicates synergy.

In Vivo Efficacy

Oral administration of CX-6258 demonstrated significant dose-dependent tumor growth inhibition (TGI) in human tumor xenograft models.[1]

| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45 |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75 |

| PC3 | Prostate Adenocarcinoma | 50 | 51 |

Table 4: In vivo anti-tumor efficacy of CX-6258 in xenograft models.[1]

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of CX-6258 against Pim kinases.

Radiometric Pim Kinase Assay Workflow

-

Assay Components : The reaction mixture contains recombinant human Pim-1, Pim-2, or Pim-3 enzyme, a specific peptide substrate (e.g., RSRHSSYPAGT), and radiolabeled ATP ([γ-33P]ATP).[3]

-

Inhibitor Addition : Serially diluted concentrations of this compound are added to the reaction mixture.

-

Incubation : The reaction is incubated at room temperature to allow for kinase activity and phosphorylation of the substrate.

-

Reaction Termination : The reaction is stopped, typically by the addition of acid.

-

Detection : The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis : The percentage of inhibition at each CX-6258 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the methodology to assess the effect of CX-6258 on the phosphorylation of its downstream targets in cells.

Western Blot Workflow for Phosphorylation

-

Cell Treatment : Cancer cell lines (e.g., MV-4-11) are treated with increasing concentrations of CX-6258 for a specified duration (e.g., 2 hours).[1]

-

Cell Lysis : Cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification : The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of Bad (S112) and 4E-BP1 (T37/46), as well as antibodies for the total proteins to serve as loading controls.

-

Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins is compared across different treatment concentrations.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action and significant preclinical anti-tumor activity, both as a single agent and in combination with other chemotherapeutics. The data presented in this whitepaper, including its target profile, quantitative efficacy, and detailed experimental protocols, provide a solid foundation for its continued investigation and development as a promising therapeutic agent for the treatment of various cancers. The provided diagrams of its signaling pathway and experimental workflows offer a clear visual guide for researchers in the field.

References

CX-6258 hydrochloride role in signal transduction

An In-Depth Technical Guide to the Role of CX-6258 Hydrochloride in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets the Pim family of serine/threonine kinases.[1][2] Pim kinases are crucial downstream effectors in various signal transduction pathways that regulate cell survival, proliferation, and apoptosis.[1][3] Overexpression of Pim kinases is implicated in the tumorigenesis of numerous hematologic malignancies and solid tumors, making them a significant target for cancer therapy.[1][4] This document provides a comprehensive technical overview of CX-6258, detailing its mechanism of action, its impact on critical signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Pan-Pim Kinase Inhibition

CX-6258, also referred to as compound 13 in initial discovery literature, functions as an ATP-competitive, reversible pan-Pim kinase inhibitor.[1][5] It demonstrates high potency against all three isoforms: Pim-1, Pim-2, and Pim-3.[6][7] The Pim kinase family is composed of constitutively active enzymes whose activity is primarily regulated at the level of transcription and translation, often downstream of the JAK/STAT signaling pathway.[1][3][] By binding to the ATP pocket of Pim kinases, CX-6258 effectively blocks their catalytic activity, preventing the phosphorylation of downstream substrates and disrupting the pro-survival signals they propagate.[9]

Structural analysis reveals that the oxindole (B195798) ring of CX-6258 occupies the adenine (B156593) binding site within the kinase's active site.[9] The compound exhibits excellent selectivity, with screening against a panel of 107 kinases showing that at a concentration of 0.5 µM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%.[1]

Modulation of Key Signaling Pathways

Pim kinases are integral nodes in signaling networks that control cell fate. Their inhibition by CX-6258 leads to significant downstream consequences, primarily through the modulation of apoptosis and protein synthesis pathways.

The Pim Kinase Signaling Cascade

Cytokine and growth factor signaling through pathways like JAK/STAT induces the expression of Pim kinases.[1][10] Once expressed, these kinases phosphorylate a range of substrates that promote cell survival and proliferation. CX-6258 intervenes by directly inhibiting the kinase function, thereby blocking these downstream effects.

Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.

Downstream Effects on Pro-Survival and Proliferation Proteins

CX-6258's therapeutic effect is mediated by its impact on key Pim kinase substrates:

-

Bad (Bcl-2 antagonist of cell death): Pim kinases phosphorylate Bad on Ser112, which inactivates this pro-apoptotic protein.[1] By inhibiting this phosphorylation, CX-6258 keeps Bad in its active, pro-apoptotic state, thereby promoting cancer cell death.[6][7]

-

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Pim kinases contribute to the phosphorylation of 4E-BP1 at sites S65 and T37/46, which relieves its inhibition of the eIF4E translation initiation factor.[1][6] Inhibition by CX-6258 prevents 4E-BP1 phosphorylation, suppressing protein synthesis and cell proliferation.[1][7]

-

c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key transcription factor that drives cell growth and proliferation.[1][11] The interplay between Pim and Myc is critical in many cancers, and Pim inhibition can lead to decreased Myc activity.[1]

Quantitative Data Summary

The potency and efficacy of CX-6258 have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ | Kᵢ | Assay Type |

| Pim-1 | 5 nM[6][7] | 5 nM[1][5] | Cell-free radiometric[6] |

| Pim-2 | 25 nM[6][7] | N/A | Cell-free radiometric[6] |

| Pim-3 | 16 nM[6][7] | N/A | Cell-free radiometric[6] |

| Flt-3 | >80% inhibition at 0.5 µM[1] | N/A | Kinase panel screen[1] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ |

| MV-4-11 | Acute Myeloid Leukemia | 20 nM[5] |

| PC3 | Prostate Adenocarcinoma | 452 nM[1][5] |

| General Range | Various Hematologic & Solid Tumors | 0.02 - 3.7 µM[6][12] |

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Cancer Type | Dosage (p.o.) | Efficacy |

| MV-4-11 Xenograft | Acute Myeloid Leukemia | 50 mg/kg/day[1][2] | 45% Tumor Growth Inhibition (TGI)[1][2] |

| 100 mg/kg/day[1][2] | 75% Tumor Growth Inhibition (TGI)[1][2] | ||

| PC3 Xenograft | Prostate Adenocarcinoma | Not specified | Significant efficacy observed[1][2] |

Table 4: Synergistic Effects with Chemotherapeutics (PC3 Cells)

| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI₅₀) | Result |

| Doxorubicin | 10:1[6][12] | 0.40[6][12] | Synergistic cell killing[6] |

| Paclitaxel | 100:1[6][12] | 0.56[6][12] | Synergistic cell killing[6] |

Key Experimental Protocols

The characterization of CX-6258 involved several standard and specialized assays.

Pim Kinase Inhibition Radiometric Assay

-

Objective: To determine the IC₅₀ of CX-6258 against each Pim isoform.

-

Methodology:

-

Human recombinant Pim-1, Pim-2, or Pim-3 enzyme is incubated with a known substrate peptide (e.g., RSRHSSYPAGT).[6]

-

The reaction is initiated by adding ATP mixed with [γ-³³P]ATP at a specific concentration (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[6]

-

The reaction mixture includes varying concentrations of CX-6258.

-

Following incubation, the reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP.

-

The amount of incorporated radiolabel is quantified using a scintillation counter to determine the level of kinase activity.

-

IC₅₀ values are calculated by plotting kinase activity against inhibitor concentration.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To measure the effect of CX-6258 on the phosphorylation of downstream substrates in a cellular context.

-

Methodology:

-

Cell Treatment: Cancer cells (e.g., MV-4-11) are cultured and treated with various concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified duration (e.g., 2 hours).[1][13]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total protein antibodies as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate to measure the relative levels of phosphoproteins.[1]

-

Caption: Experimental Workflow for Western Blot Analysis.

In Vivo Tumor Xenograft Efficacy Study

-

Objective: To evaluate the antitumor activity of orally administered CX-6258 in a living organism.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., MV-4-11) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. The treatment groups receive daily oral doses of CX-6258 (e.g., 50 mg/kg and 100 mg/kg).[1][13]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study (e.g., for 21 days).[13]

-

Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.

-

Caption: Logical Relationship of CX-6258 Synergistic Activity.

Conclusion

This compound is a well-characterized, potent pan-Pim kinase inhibitor with a clear mechanism of action in signal transduction. By blocking the catalytic activity of Pim-1, -2, and -3, it effectively disrupts key pro-survival and pro-proliferative pathways, notably by preventing the phosphorylation of substrates like Bad and 4E-BP1.[1][6] Its robust antiproliferative activity in vitro, significant efficacy in preclinical in vivo models, and synergistic potential with standard chemotherapeutics highlight its promise as a therapeutic agent for hematologic malignancies and other cancers where Pim kinase signaling is dysregulated.[1][2][6]

References

- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleck.co.jp [selleck.co.jp]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pim Kinase Signaling Pathway and the Pan-Pim Inhibitor CX-6258 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that play a critical role in the regulation of cell proliferation, survival, and metabolism. Comprising three isoforms—Pim-1, Pim-2, and Pim-3—this kinase family is frequently overexpressed in a wide array of hematological malignancies and solid tumors, making it an attractive target for anticancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the Pim kinase signaling pathway, including its upstream regulators and downstream effectors. Furthermore, it details the preclinical profile of CX-6258 hydrochloride, a potent, orally bioavailable pan-Pim kinase inhibitor.[4][5] This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathway and experimental workflows to support further research and development in this field.

The Pim Kinase Signaling Pathway

The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1][6] Unlike many other kinases, Pim kinases are constitutively active upon translation, and their activity is primarily regulated at the level of gene expression and protein stability.[3][7]

Upstream Regulation

The expression of Pim kinases is predominantly regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[8][9] Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate and activate STAT transcription factors.[8][10] Activated STATs, particularly STAT3 and STAT5, translocate to the nucleus and bind to the promoter regions of PIM genes, inducing their transcription.[10] Other signaling pathways, including the PI3K/Akt/mTOR pathway, have also been implicated in the regulation of Pim kinase expression.[8][9][11]

Downstream Substrates and Cellular Functions

Pim kinases phosphorylate a broad range of substrates involved in critical cellular processes, thereby promoting cell survival, proliferation, and metabolic adaptation.[12][13] Key downstream targets include:

-

Apoptosis Regulators: Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter) at Ser112, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-xL and Bcl-2.[12][14][15] They also inhibit apoptosis signal-regulating kinase 1 (ASK1), a component of the JNK signaling pathway.[8][12]

-

Cell Cycle Regulators: Pim kinases promote cell cycle progression by phosphorylating and inactivating the cyclin-dependent kinase (CDK) inhibitor p27Kip1, leading to its cytoplasmic localization and degradation.[16][17] They can also phosphorylate and activate the cell division cycle 25A (Cdc25A) phosphatase, which promotes entry into the S and M phases of the cell cycle.[18]

-

Protein Synthesis and Metabolism: A critical substrate of Pim kinases is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][14] Phosphorylation of 4E-BP1 by Pim kinases leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), thereby promoting cap-dependent translation and protein synthesis.[18] This regulation of protein synthesis is crucial for cell growth and proliferation.

-

Other Substrates: Other notable substrates include the transcription factor c-Myc, where phosphorylation by Pim kinases enhances its stability and transcriptional activity, and the CXCR4 receptor, which is involved in cell migration and metastasis.[7][18]

The culmination of these downstream effects positions the Pim kinase signaling pathway as a central node in cancer cell biology, contributing to tumorigenesis and resistance to therapy.[7][12]

This compound: A Pan-Pim Kinase Inhibitor

This compound is a potent and selective, orally efficacious small molecule inhibitor that targets all three isoforms of Pim kinase.[4][5] Its development was driven by the recognition of the compensatory roles of the Pim isoforms, suggesting that a pan-inhibitor would be more effective in treating cancers driven by this pathway.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of CX-6258

| Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

| Data sourced from Selleck Chemicals and MedChemExpress.[4][19] |

Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 0.452 |

| PC3 | Prostate Cancer | 0.452 |

| Other Human Cancer Cell Lines | Various | 0.02 - 3.7 |

| Data compiled from Selleck Chemicals and ACS Medicinal Chemistry Letters.[4][5] |

Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% |

| Data from ACS Medicinal Chemistry Letters.[5] |

Table 4: Synergistic Effects of CX-6258 with Chemotherapeutic Agents

| Combination | Molar Ratio | Cell Line | Combination Index (CI50) |

| CX-6258 + Doxorubicin | 10:1 | PC3 | 0.4 |

| CX-6258 + Paclitaxel | 100:1 | PC3 | 0.56 |

| A CI50 value < 1 indicates synergy. Data from ACS Medicinal Chemistry Letters.[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Pim kinase signaling and the evaluation of inhibitors like CX-6258.

Pim Kinase Activity Assay (Radiometric)

This protocol is adapted from methodologies described for Pim kinase assays.[20]

-

Reagents:

-

Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Substrate peptide (e.g., S6K synthetic peptide, KRRRLASLR).

-

[γ-³³P]ATP.

-

ATP solution.

-

This compound dissolved in DMSO.

-

Phosphocellulose paper.

-

Phosphoric acid wash solution (0.75%).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate peptide, and the desired concentration of CX-6258 or DMSO vehicle control.

-

Add the recombinant Pim kinase to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific Pim isoform.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of kinase activity for each concentration of CX-6258 relative to the DMSO control.

-

Western Blot Analysis of Phosphorylated Substrates

This protocol is for the detection of phosphorylated BAD (p-BAD) and phosphorylated 4E-BP1 (p-4E-BP1) in cell lysates.[5]

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MV-4-11) in appropriate media and conditions.

-

Treat cells with various concentrations of CX-6258 or DMSO for a specified time (e.g., 2 hours).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates in Laemmli buffer and resolve by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-BAD (Ser112), total BAD, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[21]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of CX-6258 or other compounds for a specified duration (e.g., 72-96 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]

-

Cell Treatment:

-

Treat cells with CX-6258 or a positive control for apoptosis (e.g., staurosporine) for a predetermined time.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Conclusion

The Pim kinase signaling pathway is a well-validated target in oncology due to its central role in promoting cancer cell proliferation and survival. This compound has demonstrated potent pan-Pim kinase inhibitory activity, leading to anti-proliferative effects in a range of cancer cell lines and in vivo tumor models.[5] The synergistic effects observed with standard chemotherapeutic agents further highlight its potential as a component of combination therapies.[4][5] The experimental protocols provided herein offer a foundation for researchers to further investigate the Pim kinase pathway and to evaluate the efficacy of novel inhibitors. Continued research into the nuances of Pim kinase signaling and the development of targeted inhibitors like CX-6258 hold significant promise for the future of cancer treatment.

References

- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 2. scispace.com [scispace.com]

- 3. promega.com [promega.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. researchgate.net [researchgate.net]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. astorscientific.us [astorscientific.us]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. MV4-11 Cells [cytion.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

CX-6258 Hydrochloride: A Technical Guide for Cancer Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases.[1][2][3] The Pim kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis and progression of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[2][4] As oncogenic drivers, the Pim kinases represent a significant therapeutic target in oncology. CX-6258, by inhibiting all three isoforms, addresses the functional redundancy and compensatory mechanisms among the Pim family members, positioning it as a promising candidate for cancer therapy, both as a monotherapy and in combination with other chemotherapeutic agents.[2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols for cancer research professionals.

Chemical Properties of this compound

| Property | Value | Reference |

| Formula | C26H24ClN3O3.HCl | [1] |

| Molecular Weight | 498.40 | [1][3] |

| Synonyms | Compound 13 | [2][4] |

| Purity | 99.92% (Batch dependent) | [1] |

Mechanism of Action: Pan-Pim Kinase Inhibition

CX-6258 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of all three Pim kinase isoforms.[2] The Pim kinase family is downstream of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2] Several oncogenes, including Flt3-ITD and Bcr/Abl, also upregulate Pim expression.[2]

Upon activation, Pim kinases phosphorylate a range of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include:

-

Bad (Bcl-2 antagonist of cell death): Phosphorylation of Bad by Pim kinases at specific sites (e.g., S112) inhibits its pro-apoptotic function.[1][2]

-

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Phosphorylation of 4E-BP1 (at T37/46) leads to its dissociation from eIF4E, promoting protein synthesis and cell growth.[1][2][5]

By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of these and other substrates, leading to the induction of apoptosis and inhibition of cell proliferation.[1][2]

Preclinical Research Data

In Vitro Efficacy & Potency

CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in cell-free radiometric assays.[1][5]

| Target | IC50 (nM) | Reference |

| Pim-1 | 5 | [1][3][5] |

| Pim-2 | 25 | [1][3][5] |

| Pim-3 | 16 | [1][3][5] |

| Flt-3 | 134 | [2][3] |

The compound exhibits robust antiproliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 µM. Cell lines derived from acute leukemias have shown particular sensitivity.[1][2]

Synergistic Activity with Chemotherapeutics

In combination studies, CX-6258 shows synergistic effects with standard chemotherapeutic agents in prostate adenocarcinoma (PC3) cells.[2]

| Agent(s) | Cell Line | IC50 (nM) | Combination Index (CI50) | Reference |

| CX-6258 | PC3 | 452 | - | [2] |

| Doxorubicin (B1662922) | PC3 | 114 | - | [2] |

| Paclitaxel | PC3 | 2.5 | - | [2] |

| CX-6258 + Doxorubicin (10:1 molar ratio) | PC3 | - | 0.40 | [2] |

| CX-6258 + Paclitaxel (100:1 molar ratio) | PC3 | - | 0.56 | [2] |

In Vivo Efficacy in Xenograft Models

CX-6258 demonstrates dose-dependent tumor growth inhibition (TGI) in mouse xenograft models following oral administration, with good tolerability.[2][3]

| Model | Dose (mg/kg, PO, once daily) | Tumor Growth Inhibition (TGI) | Reference |

| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45% | [2][3] |

| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75% | [2][3] |

| PC3 (Prostate Adenocarcinoma) | 50 | 51% | [2] |

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

This protocol outlines the general procedure for determining the IC50 values of CX-6258 against Pim kinases.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human Pim-1, Pim-2, or Pim-3 kinase.

-

Substrate and ATP: Add the substrate peptide (e.g., RSRHSSYPAGT) and radiolabeled ATP ([γ-33P]ATP) to the mixture.[1] Specific ATP concentrations are used for each isoform to approximate their Km values (Pim-1: 30 µM; Pim-2: 5 µM; Pim-3: 155 µM).[1]

-

Inhibitor Addition: Add varying concentrations of CX-6258 (or vehicle control) to the reaction wells.

-

Incubation: Incubate the reaction mixture to allow for kinase activity.

-

Quantification: Stop the reaction and measure the incorporation of the radiolabel into the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each CX-6258 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-protein Analysis

This protocol is used to measure the inhibition of Pim kinase activity within cells by assessing the phosphorylation status of downstream targets.

-

Cell Culture and Treatment: Culture cancer cells (e.g., MV-4-11) to a desired confluency. Treat the cells with various concentrations of CX-6258 or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[2]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Bad (S112), phospho-4E-BP1 (T37/46)) and total protein levels as a loading control.

-

Detection: Incubate the membrane with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total protein and the vehicle-treated control.

Human Tumor Xenograft Workflow

This protocol describes the in vivo evaluation of CX-6258's anti-tumor efficacy.

Potential for Combination Therapy

The ability of Pim kinases to modulate resistance to chemotherapy makes them an attractive target for combination strategies.[2] Pim kinases can suppress apoptosis and enhance the expression of drug efflux pumps, contributing to chemoresistance.[2] Preclinical data strongly support this approach, demonstrating that CX-6258 acts synergistically with cytotoxic agents like doxorubicin and paclitaxel.[2] By inhibiting Pim kinases, CX-6258 can lower the threshold for apoptosis induction by conventional chemotherapy, potentially leading to enhanced efficacy and overcoming resistance mechanisms.

Conclusion

This compound is a well-characterized pan-Pim kinase inhibitor with compelling preclinical evidence supporting its development for cancer therapy. Its potent and selective activity against all three Pim isoforms translates into robust anti-proliferative and pro-apoptotic effects in various cancer models, particularly those of hematological origin.[1][2][4] Furthermore, its ability to synergize with standard-of-care chemotherapeutics highlights its potential to enhance treatment efficacy and address drug resistance.[2] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic utility of Pim kinase inhibition in oncology. Further preclinical and clinical investigations are warranted to fully define the role of CX-6258 in the treatment of human cancers.[2][4]

References

In-Depth Technical Guide: CX-6258 Hydrochloride in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are recognized as crucial downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in prostate cancer, where they contribute to tumor cell proliferation, survival, and resistance to therapy.[1] This technical guide provides a comprehensive overview of the preclinical data on CX-6258 in prostate cancer, detailing its mechanism of action, in vitro and in vivo efficacy, and potential for combination therapies. The information presented herein is intended to support further research and development of Pim kinase inhibitors for the treatment of prostate cancer.

Mechanism of Action and Signaling Pathways

CX-6258 functions as a pan-Pim kinase inhibitor, effectively targeting all three isoforms of the Pim kinase family.[1][2] The Pim kinases are downstream of the JAK/STAT signaling pathway, which is often activated by cytokines and hormones, and can also be upregulated by oncogenes such as Flt3-ITD and Bcr/Abl.[1] Once expressed, Pim kinases phosphorylate a variety of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.

A key mechanism by which Pim kinases promote cell survival is through the phosphorylation and subsequent inhibition of the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[1] CX-6258 has been shown to cause a dose-dependent inhibition of the phosphorylation of Bad at the Pim kinase-specific site S112.[1][3] Additionally, CX-6258 inhibits the phosphorylation of 4E-BP1, a key regulator of protein synthesis, at sites T37/46.[3][4] By inhibiting these phosphorylation events, CX-6258 effectively blocks the pro-survival and pro-proliferative signals mediated by Pim kinases. The interplay between Pim kinases and the MYC oncogene is also critical in prostate cancer, with Pim kinases often acting synergistically with c-Myc to drive tumorigenesis.[1]

Below is a diagram illustrating the signaling pathway targeted by CX-6258.

Caption: Signaling pathway inhibited by CX-6258.

Quantitative Data

The preclinical efficacy of CX-6258 has been evaluated through in vitro kinase assays, cell-based proliferation assays, and in vivo xenograft models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of CX-6258

| Target Kinase | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

| Flt-3 | 134 |

| Data sourced from Haddach et al., 2012 and Selleck Chemicals product information.[1][3] |

Table 2: Anti-proliferative Activity of CX-6258 in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) |

| PC3 | 452 |

| Data for other prostate cancer cell lines were not specifically quantified in the reviewed literature. | |

| Data sourced from Haddach et al., 2012.[1] |

Table 3: In Vivo Efficacy of CX-6258 in a PC3 Xenograft Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |

| CX-6258 | 50 mg/kg, oral, daily | 51% |

| Data sourced from Haddach et al., 2012.[1] |

Table 4: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells

| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI50) |

| Doxorubicin (B1662922) | 10:1 | 0.40 |

| Paclitaxel | 100:1 | 0.56 |

| A CI50 value < 1 indicates synergy. | ||

| Data sourced from Haddach et al., 2012.[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key experiments based on available information.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of CX-6258 against Pim kinases.

-

Methodology: Radiometric assays were utilized.

-

Note: Specific details regarding buffer composition, incubation times, and the method of quantifying radiolabel incorporation were not available in the reviewed literature.

Cell Proliferation Assays

-

Objective: To assess the anti-proliferative effects of CX-6258 on prostate cancer cell lines.

-

Cell Line: PC3 human prostate adenocarcinoma cells.

-

Methodology: The viability of PC3 cells was measured after treatment with CX-6258 as a single agent or in combination with doxorubicin or paclitaxel.[1]

-

Note: The specific type of viability assay (e.g., MTT, CellTiter-Glo) and detailed parameters such as cell seeding density and incubation times were not specified in the primary literature.

Western Blot Analysis

-

Objective: To measure the effect of CX-6258 on the phosphorylation of Pim kinase substrates.

-

Cell Line: MV-4-11 (acute myeloid leukemia) cells were used in the original study to demonstrate the mechanism.[1]

-

Methodology:

-

Note: Specific details regarding the lysis buffer composition, antibody catalog numbers, dilutions, and transfer conditions were not provided in the reviewed sources.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of orally administered CX-6258 in a prostate cancer mouse model.

-

Animal Model: Nude mice bearing PC3 human prostate adenocarcinoma xenografts.[1]

-

Drug Formulation and Administration:

-

Study Design:

-

PC3 cells are implanted subcutaneously in nude mice.

-

When tumors reach a specified size, mice are randomized into treatment and vehicle control groups.

-

Daily oral administration of CX-6258 or vehicle is initiated.

-

Tumor volume and animal body weight are monitored throughout the study.[1]

-

-

Note: The specific strain and age of the nude mice, the number of cells injected, and the precise method for tumor volume measurement (e.g., caliper measurements and formula used) were not detailed in the primary publication.

Below is a generalized workflow for the in vivo xenograft study.

Caption: PC3 xenograft study workflow.

Combination Therapies

The therapeutic potential of CX-6258 may be enhanced when used in combination with other anti-cancer agents. Preclinical studies have demonstrated synergistic effects with standard chemotherapeutics and other targeted therapies.

Combination with Chemotherapy

In PC3 prostate cancer cells, CX-6258 exhibited synergistic cell-killing activity when combined with doxorubicin and paclitaxel.[1] This suggests that inhibiting Pim kinases can lower the threshold for apoptosis induction by cytotoxic agents, potentially overcoming chemoresistance.

Combination with CX-5461

A particularly promising combination is with CX-5461, an inhibitor of RNA polymerase I transcription.[6] This combination has shown strong anti-proliferative and pro-apoptotic effects in murine prostate tumor models, especially those driven by high c-Myc expression.[6] The rationale for this combination is the dual targeting of ribosome biogenesis (via CX-5461) and the pro-survival signaling mediated by Pim kinases, both of which are critical for MYC-driven cancers. This combination therapy was effective in reducing tumor growth and increasing apoptosis in patient-derived xenografts from castration-resistant prostate cancer (CRPC) patients.[6]

The logical relationship for this combination therapy is depicted below.

Caption: Synergy of CX-6258 and CX-5461.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound for the treatment of prostate cancer. While other Pim kinase inhibitors have entered clinical development for various malignancies, the clinical trajectory of CX-6258 in prostate cancer remains to be elucidated.[2][7] The promising preclinical data, particularly in combination settings, provide a strong rationale for its further investigation in clinical trials for patients with advanced, treatment-resistant prostate cancer.

Conclusion

This compound is a potent pan-Pim kinase inhibitor with demonstrated preclinical activity against prostate cancer. Its mechanism of action, involving the inhibition of key pro-survival pathways, and its synergistic effects with other anti-cancer agents, highlight its potential as a novel therapeutic strategy. Further preclinical studies to delineate detailed experimental protocols and to identify predictive biomarkers, followed by well-designed clinical trials, are warranted to fully assess the therapeutic utility of CX-6258 in the management of prostate cancer.

References

- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

Preclinical Profile of CX-6258 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride is a potent, orally bioavailable, small molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), a group of serine/threonine kinases implicated in the regulation of cell survival and proliferation.[1][2] Overexpression of Pim kinases has been identified in a variety of hematological and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key studies.

Core Data Summary

Biochemical and Cellular Activity

CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms and exhibits broad anti-proliferative effects across a range of human cancer cell lines.

| Target | IC50 (nM) |

| Pim-1 | 5[3][4] |

| Pim-2 | 25[3][4] |

| Pim-3 | 16[3][4] |

Table 1: Biochemical Potency of CX-6258 against Pim Kinases. [3][4]

| Cell Line | Cancer Type | IC50 (µM) |

| Acute Leukemia | ||

| MV-4-11 | Acute Myeloid Leukemia | 0.02[3] |

| ... | (Additional leukemia cell lines) | 0.02 - 3.7[3] |

| Solid Tumors | ||